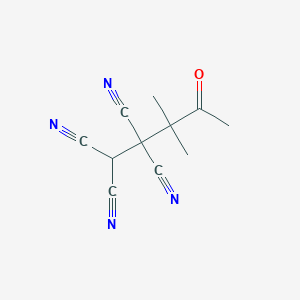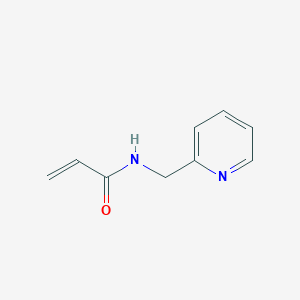![molecular formula C13H14ClN3 B11044788 2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11044788.png)
2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile: is an organic compound with the chemical formula C12H14N4Cl. It belongs to the class of aryl chlorides and is a colorless liquid. Let’s explore its various aspects:
Preparation Methods
a. Direct Chlorination of Pyridine: The compound is synthesized by the direct reaction of pyridine with chlorine. Initially, 2-chloropyridine is formed, which further reacts to give 2,6-dichloropyridine .
b. Synthesis from Pyridine-N-Oxides: Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .
Chemical Reactions Analysis
2-Chloropyridine undergoes various reactions, leading to pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Common reagents include nucleophiles that displace the chloride. Some commercial products derived from these reactions include pyrithione (used in shampoos), pyripropoxyfen, chlorphenamine, and disopyramide .
Scientific Research Applications
a. Medicinal Chemistry: 2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile finds applications in pharmaceuticals. For instance, it contributes to the synthesis of antihistamines and antiarrhythmics.
b. Material Science: While not directly related to its medicinal use, this compound’s structural character makes it useful in material science .
Mechanism of Action
The exact mechanism by which this compound exerts its effects is context-dependent and may vary based on its specific applications. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Remember that this compound’s applications and properties are continually evolving as research progresses
Properties
Molecular Formula |
C13H14ClN3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H14ClN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h12,17H,1-6H2 |
InChI Key |
YIBPPLHIEYEWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(C(=C(NC2CC1)Cl)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenylacetamide](/img/structure/B11044714.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11044722.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044734.png)
![ethyl 4-{2-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11044737.png)
![methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11044739.png)

![N-(2,1,3-benzothiadiazol-4-yl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzamide](/img/structure/B11044746.png)
![1-(3,5-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11044753.png)
![1-(2-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11044760.png)
![1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11044764.png)
![4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11044768.png)
![3-[3-(3-Fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1H-pyrazole](/img/structure/B11044776.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-nitrophenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044792.png)
